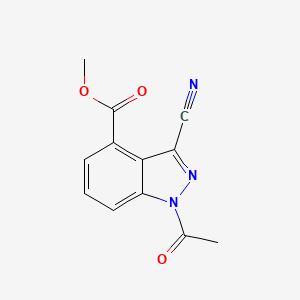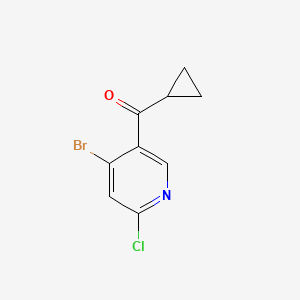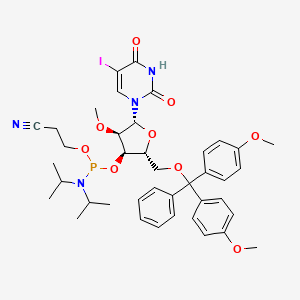
4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a unique combination of an ethyl group, a tetrahydropyran ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the reaction of 4-ethyl-2-hydroxyaniline with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures high purity and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mecanismo De Acción
The mechanism by which 4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The tetrahydropyran ring can also enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but lacks the aniline moiety.
4-[(2-tetrahydro-2H-pyran-2-yl)oxy]phenol: Contains a phenol group instead of an aniline group.
2-Methyltetrahydropyran: Similar tetrahydropyran ring but different substituents.
Uniqueness
4-Ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both the tetrahydropyran ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-ethyl-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C13H19NO2/c1-2-10-3-4-12(14)13(9-10)16-11-5-7-15-8-6-11/h3-4,9,11H,2,5-8,14H2,1H3 |
Clave InChI |
SLZIBAXPZOEKDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)OC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)



![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)



![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)




